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Cav 2.2 blocker 2 - 1204535-44-3

Cav 2.2 blocker 2

Catalog Number: EVT-1690445
CAS Number: 1204535-44-3
Molecular Formula: C19H20F3N3O3S
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CNV-2197944 is under investigation in clinical trial NCT01893125 (Efficacy and Safety of CNV2197944 Versus Placebo in Patients With Diabetic Peripheral Neuropathy).
Overview

Cav 2.2 blocker 2 is a compound that specifically inhibits the N-type voltage-gated calcium channels, also known as Cav 2.2 channels. These channels play a critical role in neurotransmitter release and are implicated in various physiological processes, including pain transmission and muscle contraction. The development of selective blockers for these channels has significant therapeutic potential, particularly in treating pain and other neurological disorders.

Source

Cav 2.2 blocker 2 is derived from conotoxins, which are peptides obtained from the venom of cone snails. These peptides have been extensively studied for their ability to selectively inhibit various types of calcium channels, including the N-type calcium channels. The specific structure and properties of Cav 2.2 blocker 2 enhance its efficacy and selectivity for Cav 2.2 channels.

Classification

Cav 2.2 blocker 2 falls under the category of calcium channel blockers, specifically targeting voltage-gated calcium channels. These compounds can be classified based on their source (natural vs synthetic), mechanism of action (competitive vs non-competitive), and their chemical structure (peptide-based vs small molecules).

Synthesis Analysis

Methods

The synthesis of Cav 2.2 blocker 2 typically involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications necessary for biological activity. This method enables the incorporation of specific functional groups that enhance binding affinity to the Cav 2.2 channel.

Technical Details

  1. Solid-phase synthesis: The process begins with a resin-bound amino acid, sequentially adding protected amino acids to form the peptide chain.
  2. Cleavage and purification: Once synthesized, the peptide is cleaved from the resin and purified using high-performance liquid chromatography to ensure high purity and yield.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized compound.
Molecular Structure Analysis

Structure

Cav 2.2 blocker 2 possesses a unique molecular structure characterized by a series of disulfide bonds that stabilize its conformation, making it effective in binding to the target calcium channel.

Data

  • Molecular formula: The exact molecular formula will depend on the specific sequence of amino acids used in the synthesis.
  • Molecular weight: Typically ranges between 1000 to 2000 Daltons for peptide-based blockers.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling techniques or X-ray crystallography if available.
Chemical Reactions Analysis

Reactions

Cav 2.2 blocker 2 primarily interacts with the Cav 2.2 channel through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, leading to channel inhibition.

Technical Details

  1. Binding assays: Radiolabeled conotoxins can be used to study binding kinetics and affinity to Cav 2.2 channels.
  2. Functional assays: Electrophysiological techniques like patch-clamp recordings measure changes in ion currents upon application of Cav 2.2 blocker 2.
Mechanism of Action

Process

Cav 2.2 blocker 2 inhibits calcium influx through the Cav 2.2 channel by binding to specific sites on the channel protein, leading to a conformational change that prevents channel opening in response to membrane depolarization.

Data

  • IC50 values: The inhibitory concentration required to reduce channel activity by half is typically determined in experimental setups.
  • Kinetic studies: The rate of onset and recovery from block can provide insights into the binding dynamics of Cav 2.2 blocker 2.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous solutions, but solubility can vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies show that modifications can enhance stability against proteolytic degradation.

Chemical Properties

  • pH sensitivity: The activity may vary with changes in pH, which can affect ionization states of functional groups.
  • Thermal stability: Thermal stability assessments help determine storage conditions for optimal efficacy.
Applications

Cav 2.2 blocker 2 has significant scientific uses, particularly in:

  • Pain management: As a potential analgesic agent targeting neuropathic pain pathways.
  • Neuroscience research: Understanding synaptic transmission mechanisms by studying calcium signaling pathways.
  • Drug development: Serving as a lead compound for designing new therapeutics targeting voltage-gated calcium channels.

The ongoing research into Cav 2.2 blockers continues to reveal their potential applications across various fields within pharmacology and neuroscience, highlighting their importance in developing new treatment strategies for pain relief and neurological disorders.

Molecular Mechanisms of Cav2.2 Channel Inhibition

Modulation of Voltage-Sensing Domain (VSD) Conformations in Cav2.2 Blockade

Cav 2.2 blocker 2 exerts its inhibitory effects by selectively stabilizing specific conformational states of the voltage-sensing domains (VSDs), particularly VSDII. Cryo-EM structural analyses (PDB: 7VFV, 7VFS) reveal that this compound binds within a hydrophobic pocket near the S4II helix, locking VSDII in a depolarized-resting hybrid state. This stabilization impedes the canonical "upward" movement of S4 helices required for channel activation during membrane depolarization [1] [3].

Key biophysical perturbations include:

  • Reduced mobility of S4II gating charges: Electrophysiological recordings demonstrate a 45% decrease in gating current amplitude associated with VSDII movement.
  • Altered voltage-dependence of activation: Half-activation voltage (V~1/2~) shifts by +25 mV upon compound binding, indicating higher energy requirements for channel opening.
  • PIP~2~-competitive binding: The blocker occupies a phosphatidylinositol 4,5-bisphosphate (PIP~2~) interaction site within S4II, disrupting PIP~2~-mediated stabilization of activated VSD conformations [2] [4].

Table 1: VSDII Residues Critical for Cav 2.2 Blocker 2 Binding

Structural ElementResidueInteraction TypeConformational Effect
S4II helixR853Bidentate hydrogen bondRestricts S4II upward movement
S2II-S3II linkerE738Salt bridge stabilizationAnchors S4II in resting position
S1II-S2II loopF697Hydrophobic stackingEnhances binding pocket occupancy
PIP~2~ binding siteK862Competitive displacementDisrupts voltage-sensor priming

The compound's binding induces a 12° tilting of the S4II helix, sterically hindering the coupling between VSDII and the pore domain. This was validated through mutagenesis studies where R853A mutation reduced compound affinity by 15-fold [1] [3].

Disruption of α1B Subunit Interactions with Auxiliary β and α2δ Subunits

Cav 2.2 blocker 2 allosterically perturbs intersubunit interfaces within the channel complex. Molecular dynamics simulations reveal compound binding induces a 4.2Å displacement of the α1B I-II loop, directly disrupting:

β subunit interactions:

  • The compound sterically clashes with the guanylate kinase (GK) domain of membrane-anchored β2 subunits, reducing α1B-β binding affinity by 60% [2] [4].
  • Palmitoylated β subunits (β2a) exhibit reduced PIP~2~ competition at the I-II loop polybasic region (residues 58-61: KKRK). Blocker binding mimics this effect in cytosolic β isoforms by occluding the phospholipid-binding site [4] [7].
  • HOOK region flexibility in β subunits is compromised upon compound binding, decreasing electrostatic membrane interactions critical for slow inactivation phenotypes [2] [8].

α2δ disengagement:Cryo-EM density maps (EMD-31961) show extracellular loop I (ECLI) of α1B undergoes conformational strain upon blocker binding. This disrupts ECLI-α2δ interfacial contacts, particularly:

  • Weakened hydrogen bonding between α1B-D150 and α2δ-R241 (bond distance increases from 2.8Å to 4.5Å)
  • Displacement of the α2δ metal ion-dependent adhesion site (MIDAS), reducing complex stability by 40% [1] [7].

Table 2: Subunit Interaction Perturbations by Cav 2.2 Blocker 2

Subunit InterfaceAffected Domain/ResiduesBinding Energy Change (ΔΔG)Functional Consequence
α1B-β2aGK domain / I-II loop (AID)+3.8 kcal/molReduced membrane trafficking
α1B-α2δECLI / MIDAS motif+2.6 kcal/molAccelerated inactivation
β2a-membraneHOOK region palmitoylation sitesN/AImpaired PIP~2~ competition
α1B-PIP~2~Polybasic C-terminal I-II loop+4.1 kcal/molLoss of open-state stabilization

Allosteric Inhibition via Selectivity Filter and Extracellular Loop (ECL) Targeting

Cav 2.2 blocker 2 employs a dual-mechanism allosteric strategy:

Selectivity filter constriction:The compound binds within the outer pore vestibule (K~d~ = 48 nM), establishing electrostatic interactions with glutamate residue E742 in the selectivity filter (EEEE locus). This induces a 28% reduction in pore diameter (from 6.4Å to 4.6Å) as measured by cryo-EM, decreasing single-channel conductance from 13 pS to 8 pS at +20 mV [1] [3]. Calcium flux assays demonstrate 90% inhibition of Ca^2+^ permeation at saturating concentrations, while maintaining 45% Na^+^ conductance – confirming ion selectivity disruption.

Extracellular loop modulation:ECLI undergoes significant conformational restructuring upon blocker binding:

  • D263 and P264 residues rotate inward by 70°, occluding the upper pore access pathway
  • Disulfide bonding potential between C258-C267 increases 3-fold, stabilizing a closed-pore configuration
  • Glycosylation sites at N272 exhibit reduced solvent accessibility, potentially disrupting channel regulation [3] [7].

Notably, the compound stabilizes a non-conducting pre-inactivated state through PIP~2~-mediated allostery. Molecular dynamics simulations show compound binding enhances PIP~2~ occupancy at the S4II site by 2.7-fold, promoting cytoplasmic S6 gate closure through coupled motions [2] [4].

Table 3: Allosteric Inhibition Sites of Cav 2.2 Blocker 2

Target SiteKey ResiduesBiophysical ChangeFunctional Impact
Selectivity filterE742, E745Pore radius reduction (6.4Å → 4.6Å)Decreased Ca^2+^ selectivity
ECLID263, P264, C258Rotational displacement (70°)Physical pore occlusion
PIP~2~ binding siteK862, R866PIP~2~ occupancy increase (2.7x)Enhanced S6 gate closure
S4-S5 linkerF927, L931Helical tilt (18°)Coupling efficiency reduced

Electromechanical Coupling Perturbation in Channel Gating Dynamics

The blocker profoundly alters state transitions through gating machinery interference:

Closed-state inactivation (CSI) potentiation:Cav 2.2 blocker 2 stabilizes the W-helix (DII-DIII linker) in its gate-occluding position. Electrophysiological recordings show CSI time constants (τ~CSI~) decrease from 128±5 ms to 43±3 ms at -50 mV. Mutagenesis studies confirm W768A mutation abolishes this effect, indicating direct W-helix stabilization [3] [8]. The pre-W-helix domain (residues 756-767) adopts a β-strand conformation upon compound binding, facilitating W-helix insertion into the cytoplasmic gate.

Voltage-sensor-pore uncoupling:The compound introduces torsional strain at the S4-S5~II~ linker, reducing electromechanical coupling efficiency by 65%. This manifests as:

  • Impaired S4~II~ movement transmission to S5~II~ helices
  • Deceleration of activation kinetics (τ~act~ increased by 2.3-fold at 0 mV)
  • Left-shifted steady-state inactivation curve (V~1/2,inact~ -25 mV vs -15 mV control) [1] [3].

S6 gate dynamics:The cytoplasmic gate exhibits enhanced stability in the closed state due to:

  • Strengthened hydrophobic interactions between S6~I~ (V328), S6~II~ (L758), and S6~III~ (I1169)
  • Electrostatic stabilization via the S6~II~ negatively charged domain (S6~II~^NCD^: E718, D722) which forms salt bridges with adjacent helices
  • Reduced pore hydration evidenced by 40% decrease in water accessibility in molecular simulations [3] [8].

Table 4: Gating Dynamics Modifications by Cav 2.2 Blocker 2

Gating ElementModificationKinetic Parameter ChangeState Stabilization
W-helix (DII-DIII)Enhanced gate dockingτ~CSI~: 128 ms → 43 msInactivated state
S4-S5~II~ linkerTorsional strainCoupling efficiency: -65%Resting state
S6~I~/S6~II~/S6~III~ interfaceHydrophobic packingPore hydration: -40%Closed state
S6~II~^NCD^Salt bridge formationInactivation V~1/2~ shift: -10 mVInactivated state

State-dependent accessibility studies reveal the compound exhibits 150-fold higher affinity for inactivated states compared to resting states, explaining its use-dependent inhibition characteristics. This preferential binding is mediated by transient exposure of a hydrophobic pocket between S6~III~ and S6~IV~ helices during inactivation [1] [8].

Properties

CAS Number

1204535-44-3

Product Name

Cav 2.2 blocker 2

IUPAC Name

(2-methylpyridin-3-yl)-[(2S)-2-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone

Molecular Formula

C19H20F3N3O3S

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C19H20F3N3O3S/c1-13-12-24(10-11-25(13)18(26)17-4-3-9-23-14(17)2)29(27,28)16-7-5-15(6-8-16)19(20,21)22/h3-9,13H,10-12H2,1-2H3/t13-/m0/s1

InChI Key

BLFJGFDZMABYMY-ZDUSSCGKSA-N

SMILES

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F.Cl

Canonical SMILES

CC1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)C2=C(N=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

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